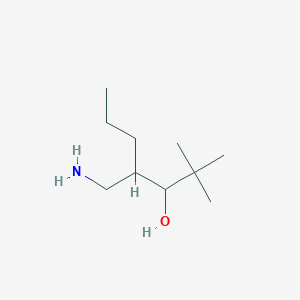
4-(Aminomethyl)-2,2-dimethylheptan-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Aminomethyl)-2,2-dimethylheptan-3-ol is an organic compound with a unique structure that includes an aminomethyl group and a tertiary alcohol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-2,2-dimethylheptan-3-ol can be achieved through several methods. One common approach involves the reaction of 2,2-dimethylheptan-3-one with formaldehyde and ammonia, followed by reduction. This method typically requires controlled reaction conditions, including specific temperatures and pH levels, to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to maximize yield and efficiency while minimizing waste and energy consumption.
Análisis De Reacciones Químicas
Types of Reactions
4-(Aminomethyl)-2,2-dimethylheptan-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or amines.
Substitution: The aminomethyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce different alcohols or amines.
Aplicaciones Científicas De Investigación
4-(Aminomethyl)-2,2-dimethylheptan-3-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 4-(Aminomethyl)-2,2-dimethylheptan-3-ol involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with enzymes and receptors, influencing their activity. Additionally, the compound’s tertiary alcohol group can participate in various biochemical reactions, affecting cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 4-(Aminomethyl)-2,2-dimethylheptan-3-ol include:
- 4-(Aminomethyl)benzoic acid
- 4-(Aminomethyl)indole
- 4-(Aminomethyl)cyclohexanecarboxylic acid
Uniqueness
What sets this compound apart from these similar compounds is its unique structure, which includes both an aminomethyl group and a tertiary alcohol. This combination of functional groups provides distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C10H23NO |
|---|---|
Peso molecular |
173.30 g/mol |
Nombre IUPAC |
4-(aminomethyl)-2,2-dimethylheptan-3-ol |
InChI |
InChI=1S/C10H23NO/c1-5-6-8(7-11)9(12)10(2,3)4/h8-9,12H,5-7,11H2,1-4H3 |
Clave InChI |
XYCKNAQGZHNEHO-UHFFFAOYSA-N |
SMILES canónico |
CCCC(CN)C(C(C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 1-(iodomethyl)-3-{3-[(trifluoromethyl)sulfanyl]phenyl}-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13486835.png)
![(2S,4R)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-N-{[4-(5-methylthiophen-2-yl)phenyl]methyl}pyrrolidine-2-carboxamide hydrochloride](/img/structure/B13486840.png)
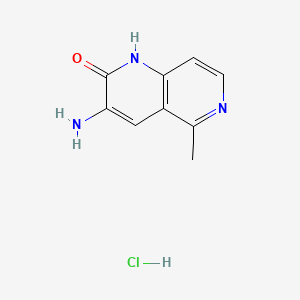
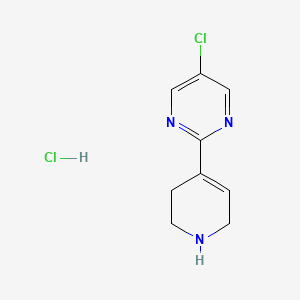
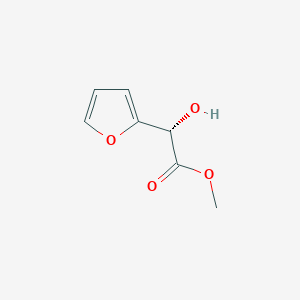
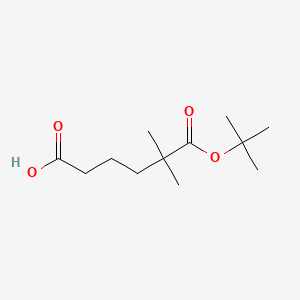


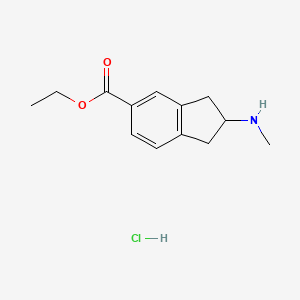
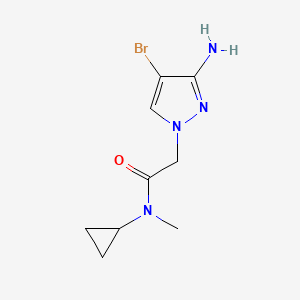
![rac-(3aR,7aR)-octahydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione](/img/structure/B13486887.png)
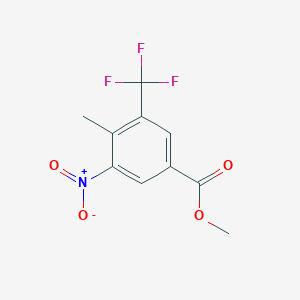

![2-Amino-1-(8-bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethan-1-ol](/img/structure/B13486895.png)
